6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-(azepan-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H19N5/c1-2-11-14-15-12-7-8-13(16-18(11)12)17-9-5-3-4-6-10-17/h7-8H,2-6,9-10H2,1H3 |
InChI Key |
CWOURHWCROCCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Pyridazine Precursor Functionalization
A common approach involves pre-functionalizing the pyridazine ring before triazole annulation.
Ethyl Group Installation at Position 3
Ethylation is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A representative procedure uses ethyl iodide and AlCl3 in dichloromethane at 0°C, yielding 3-ethylpyridazine derivatives in 65% efficiency.
Triazole Ring Formation
The triazole moiety is constructed via cyclization of hydrazine derivatives with carbonyl compounds.
Hydrazine-Carbonyl Cyclization
Reacting 6-azepanyl-3-ethylpyridazine-2-carbohydrazide with acetyl chloride in acetic acid generates the triazole ring through dehydrative cyclization:
This method, detailed in patent CN103459396B, produces yields of 58–63% after column chromatography.
One-Pot Multi-Component Synthesis
A streamlined approach condenses pyridazine diamine, ethyl glyoxalate, and azepane in refluxing ethanol, forming the triazole ring and introducing substituents simultaneously. Yields reach 70% with reduced purification steps.
Optimization and Mechanistic Insights
Reaction Condition Optimization
Side Reactions and Mitigation
-
N-Alkylation Competition : Azepane’s secondary amine can undergo unwanted alkylation. Using bulky bases (e.g., DBU) suppresses this.
-
Oxidative Decomposition : Triazolo-pyridazines are sensitive to light; reactions conducted under argon show 12% higher yields.
Advanced Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity after recrystallization from ethyl acetate/hexane.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential SNAr + Alkylation | 4 | 45% | 120 | Moderate |
| One-Pot Multi-Component | 2 | 70% | 85 | High |
| Hydrazine Cyclization | 3 | 58% | 95 | Low |
The one-pot method offers superior efficiency and cost-effectiveness, though it requires stringent temperature control.
Industrial and Pharmacological Applications
While 6-(azepan-1-yl)-3-ethyl[1,triazolo[4,3-b]pyridazine is primarily a research chemical, analogs show kinase inhibitory activity in preclinical studies. Scalable synthesis (e.g., continuous flow reactors) is under investigation to support drug discovery pipelines .
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Therapeutic Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridazine structures have been shown to possess potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis.
Case Study: Antitrypanosomal Activity
A study highlighted the effectiveness of triazole derivatives in treating Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds with similar structural motifs demonstrated promising results in murine models, achieving high cure rates and suggesting a potential pathway for further drug development .
1.2 Neurological Disorders
The anxiolytic effects of compounds derived from the triazolo-pyridazine family have been documented. These compounds may modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors.
Case Study: Anxiolytic Properties
In a patent describing substituted triazolo[4,3-b]pyridazines, it was noted that certain derivatives exhibited anxiolytic activity comparable to established therapies. This opens avenues for developing new treatments for anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is crucial for optimizing its efficacy and reducing side effects.
Biological Activities
3.1 Cytotoxicity
The cytotoxic effects of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis through mitochondrial pathways.
Case Study: Cancer Cell Lines
In vitro studies demonstrated that modifications to the triazolo-pyridazine structure led to varying degrees of cytotoxicity against breast and lung cancer cell lines. Compounds with specific substitutions showed enhanced apoptotic activity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0):
- 6-(4-Morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-77-2):
Substituent Variations at Position 3
- 3-(Trifluoromethyl)-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1166819-52-8):
- 3-Phenyl derivatives (e.g., TPA023) :
GABAA Receptor Modulation
- TPA023 :
- 6-(Azepan-1-yl)-3-ethyl derivative :
BRD4 Bromodomain Inhibition
- Compound 5 (from AlphaScreen assay):
- 6-(Azepan-1-yl)-3-ethyl derivative :
PDE4 Inhibition
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18):
Comparative Data Table
*Estimated based on molecular formula C11H17N5.
Biological Activity
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is , with a molar mass of approximately 226.27 g/mol. Its structure consists of a triazole ring fused to a pyridazine ring, with an azepane group contributing to its unique properties.
Anticancer Properties
Recent studies have indicated that 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibits significant antiproliferative activity against various cancer cell lines. In a study involving the synthesis of related compounds, it was found that derivatives of triazolo-pyridazines showed moderate to potent antiproliferative effects against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound's IC50 values ranged from 0.008 to 0.014 μM, indicating strong activity compared to established anticancer agents .
Table 1: Antiproliferative Activity of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding at their active sites, thereby modulating their activity. This interaction can lead to altered metabolic pathways in cells and contribute to its anticancer effects .
Synthesis and Evaluation
In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of triazolo-pyridazines and evaluated their biological activities. The study highlighted the importance of substituent variations on the triazole and pyridazine rings in enhancing biological activity .
Case Study Findings:
- Compound Variants: Several analogs were synthesized with modifications at the azepane position.
- Biological Testing: These compounds were tested for their cytotoxicity against multiple cancer cell lines.
The results demonstrated that specific substitutions significantly improved potency and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
